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Introduction
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine

Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups

to arginine residues on both histone and non-histone proteins.[1][2] This post-translational

modification plays a pivotal role in a wide array of cellular processes, including the regulation of

gene expression, DNA damage response, cellular differentiation, and metabolism.[2][3][4]

Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous

diseases, most notably cancer, making it a significant target for therapeutic intervention.[5][6][7]

[8] This technical guide provides a comprehensive overview of the core biological functions of

CARM1, supported by quantitative data, detailed experimental protocols, and visual

representations of key signaling pathways.

Core Biological Functions of CARM1
CARM1's multifaceted roles stem from its ability to methylate a diverse range of substrates,

thereby influencing their function, localization, and interaction with other molecules. As a type I

PRMT, CARM1 catalyzes the formation of both monomethylarginine and asymmetric

dimethylarginine.[2][9]
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CARM1 is a well-established transcriptional coactivator that enhances the activity of numerous

transcription factors, including nuclear hormone receptors like the estrogen receptor (ER) and

androgen receptor (AR), as well as p53, NF-κB, and β-catenin.[4][10][11][12] Its coactivator

function is mediated through several mechanisms:

Histone Methylation: CARM1 methylates histone H3 at arginines 17 and 26 (H3R17me2a

and H3R26me2a).[2][13] These modifications are generally associated with transcriptional

activation, creating a chromatin environment that is more accessible to the transcriptional

machinery.[14]

Coactivator Methylation: CARM1 methylates other transcriptional coactivators, such as

p300/CBP and the p160 family of steroid receptor coactivators (SRCs).[15] For instance,

methylation of p300/CBP by CARM1 can modulate its interactions with other proteins and

influence the expression of target genes.[14][15]

Recruitment of Transcriptional Machinery: CARM1 facilitates the assembly of transcriptional

complexes at promoter and enhancer regions, promoting gene expression.[14][16] It can act

synergistically with other coactivators like p300/CBP to enhance gene activation.[4][11]

DNA Damage Response and Replication Stress
CARM1 plays a critical role in the cellular response to DNA damage and replication stress.

Upon genotoxic stress, DNA damage activates ATM kinase, which in turn promotes the activity

of tumor suppressors like p53 and BRCA1.[17][18][19] CARM1 is involved in this pathway by:

Methylating p300: This methylation event promotes the formation of a coactivator complex

with BRCA1, leading to the expression of cell cycle inhibitors like p21 and Gadd45.[12][17]

[18][19] This results in cell cycle arrest, allowing time for DNA repair.[17][18][19]

Regulating Replication Fork Speed: CARM1 associates with replication forks and, in a

methyltransferase-independent manner, reduces their speed.[16][20] This function is

mediated through its interaction with and stimulation of PARP1.[16][20] By slowing down

replication forks, CARM1 promotes fork reversal as a mechanism to cope with replication

stress.[16][20]
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The aberrant expression and activity of CARM1 are frequently observed in various cancers,

including breast, prostate, colorectal, and lung cancer, often correlating with poor prognosis.[5]

[6][7][8][21] CARM1 contributes to tumorigenesis through multiple avenues:

Promoting Cell Proliferation and Survival: By coactivating oncogenic transcription factors and

regulating cell cycle progression, CARM1 can drive cancer cell proliferation.[3][10][22] It can

also act as a survival factor by promoting cell cycle arrest in response to DNA damage,

preventing apoptosis.[17][18]

Metabolic Reprogramming: CARM1 can influence cancer cell metabolism. For example, in

breast cancer cells, it can methylate pyruvate kinase M2 (PKM2), shifting the metabolic

balance towards aerobic glycolysis (the Warburg effect), which provides energy for rapid

tumor growth.[13]

Metastasis: CARM1 has been implicated in tumor metastasis. For instance, it can regulate

the methylation of BAF155, a subunit of the SWI/SNF chromatin remodeling complex, which

is involved in cancer progression and metastasis.[7]

Cellular Differentiation and Development
CARM1 is essential for proper cellular differentiation and embryonic development.[2][23]

CARM1 knockout mice are not viable and die shortly after birth, highlighting its critical role.[22]

Its functions in differentiation include:

Stem Cell Pluripotency: CARM1 is important for maintaining the pluripotency of embryonic

stem cells.[24]

Myogenesis: CARM1 regulates the expression of myogenic genes and is involved in muscle

differentiation.[2][23]

Osteogenesis: CARM1 influences osteoblast and osteoclast differentiation by

reprogramming glucose metabolism.[25] It promotes osteogenic differentiation while

inhibiting osteoclastic differentiation.[25]
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Beyond its role in cancer metabolism, CARM1 is emerging as a key regulator of systemic

metabolic processes. It can modulate hepatic lipid and glucose metabolism by acting as a

coactivator for nuclear receptors like FXR, LXR, and PPARs, which are critical for metabolic

homeostasis.[19] CARM1 also regulates cellular redox homeostasis and glutamine metabolism

by methylating and inhibiting malate dehydrogenase 1 (MDH1).[26]

Quantitative Data
Table 1: Substrate Specificity of CARM1

Substrate
Methylated
Arginine
Residue(s)

Biological Process Reference

Histone H3 R17, R26
Transcriptional

Activation
[2][13]

p300/CBP R754

DNA Damage

Response,

Transcriptional

Coactivation

[12][15]

BAF155 R1064

Chromatin

Remodeling, Cancer

Metastasis

[7]

PKM2 R445, R447
Glycolysis, Cancer

Metabolism
[13]

MDH1 R248

Glutamine

Metabolism, Redox

Homeostasis

[26]

PABP1 Multiple RNA Processing [27]

RUNX1 R223, R319
Hematopoiesis,

Myeloid Differentiation
[25]

Table 2: CARM1 Expression in Cancer
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Cancer Type
CARM1 Expression
Level

Correlation with
Prognosis

Reference

Breast Cancer

Higher in invasive

carcinoma vs. normal

tissue

High expression

associated with poor

prognosis

[7][21]

Prostate Cancer Overexpressed
Implicated in

progression
[10]

Colorectal Cancer Overexpressed
Associated with poor

survival
[8]

Lung Cancer Dysregulated
Implicated in

tumorigenesis
[8]

Ovarian Cancer
High expression in

cancer cell lines

Potential role in

tumorigenesis
[13]

Liver Cancer

Implicated in

suppressing tumor cell

proliferation under

glucose starvation

Complex role [13]

Experimental Protocols
In Vitro Histone Methyltransferase Assay
This protocol is adapted for determining the enzymatic activity of CARM1 on a histone

substrate.

Materials:

Recombinant CARM1 enzyme

Histone H3 substrate (full-length or peptide)

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
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2x Histone Methyltransferase Buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM KCl, 20 mM

MgCl₂, 2 mM DTT)

SDS-PAGE loading buffer

Scintillation cocktail and counter

Procedure:

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture:

10 µL of 2x Histone Methyltransferase Buffer

1 µg of Histone H3 substrate

1 µL of ³H-SAM (1 µCi)

X µL of recombinant CARM1 (amount to be optimized)

Add nuclease-free water to a final volume of 20 µL.

Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

Stopping the Reaction: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.

SDS-PAGE: Boil the samples at 95°C for 5 minutes and load onto an SDS-PAGE gel. Run

the gel to separate the proteins.

Detection:

Fluorography: Stain the gel with Coomassie Blue to visualize the histone substrate. Then,

treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C.

Scintillation Counting: Excise the histone H3 band from the gel, place it in a scintillation

vial with a scintillation cocktail, and measure the incorporated radioactivity using a

scintillation counter.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2743421/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13646677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Co-Immunoprecipitation (Co-IP) to Detect Protein-
Protein Interactions
This protocol is for identifying proteins that interact with CARM1 in a cellular context.

Materials:

Cells expressing the proteins of interest

Ice-cold PBS

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with

protease and phosphatase inhibitors)

Primary antibody against CARM1 (or the "bait" protein)

Isotype control IgG

Protein A/G magnetic beads

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

Elution Buffer (e.g., 1x SDS-PAGE loading buffer or a low pH buffer)

Procedure:

Cell Lysis:

Wash cultured cells with ice-cold PBS.

Lyse the cells with ice-cold Co-IP Lysis Buffer on ice for 30 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the

supernatant to a new tube.

Pre-clearing (Optional but Recommended):
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Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce

non-specific binding.

Pellet the beads and transfer the supernatant to a new tube.

Immunoprecipitation:

Add the primary antibody against CARM1 to the pre-cleared lysate. For a negative control,

add an equivalent amount of isotype control IgG to a separate aliquot.

Incubate on a rotator for 2-4 hours or overnight at 4°C.

Capture of Immune Complexes:

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate

for 1-2 hours at 4°C on a rotator.

Washing:

Pellet the beads using a magnetic rack.

Wash the beads 3-4 times with ice-cold Wash Buffer to remove non-specifically bound

proteins.

Elution:

Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and

boiling for 5-10 minutes (if using SDS-PAGE buffer).

Analysis:

Analyze the eluted proteins by Western blotting using antibodies against the expected

interacting partners.[28][29][30]

Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if CARM1 is associated with specific DNA regions in the

genome.
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Materials:

Cultured cells

Formaldehyde (37%)

Glycine (1.25 M)

Ice-cold PBS

Cell Lysis Buffer (containing protease inhibitors)

Nuclear Lysis Buffer (containing SDS and protease inhibitors)

Sonicator

ChIP Dilution Buffer

Antibody against CARM1

Isotype control IgG

Protein A/G magnetic beads

Wash Buffers (low salt, high salt, LiCl)

Elution Buffer

Proteinase K

RNase A

DNA purification kit

Primers for qPCR analysis of target DNA regions

Procedure:

Cross-linking:
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Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate

for 10 minutes at room temperature to cross-link proteins to DNA.

Quench the cross-linking by adding glycine to a final concentration of 125 mM and

incubating for 5 minutes.

Cell Lysis and Chromatin Shearing:

Wash the cells with ice-cold PBS and harvest.

Lyse the cells and then the nuclei using the respective lysis buffers.

Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of

sonication conditions is critical.

Immunoprecipitation:

Dilute the sheared chromatin with ChIP Dilution Buffer.

Incubate a portion of the chromatin with the CARM1 antibody and another with the IgG

control overnight at 4°C.

Capture and Washing:

Add Protein A/G beads to capture the antibody-chromatin complexes.

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specific binding.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads.

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

DNA Purification:

Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
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Purify the DNA using a DNA purification kit.

Analysis:

Use qPCR with primers specific to the genomic regions of interest to quantify the amount

of immunoprecipitated DNA. Compare the enrichment with the CARM1 antibody to the IgG

control.[15][22][24][26][31]

Signaling Pathways and Experimental Workflows

Hormone/Growth Factor

Nuclear Receptor (e.g., ER, AR)

Binds

p160 Coactivators (e.g., SRCs)

Recruits

Target Gene Promoter/Enhancer

Binds to

p300/CBP

Recruits

CARM1

Recruits

Binds to

Histone H3

Acetylation Binds toMethylates H3R17/26 Binds to

Gene Transcription

Initiates

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5614393/
https://www.rndsystems.com/cn/resources/protocols/chromatin-immunoprecipitation-chip-protocol
https://www.epigenome-noe.net/researchtools/protocol.php_protid=10.html
https://www.thermofisher.com/jp/ja/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/antibody-application-notes/step-by-step-guide-successful-chip-assays.html
https://www.creative-diagnostics.com/chromatin-immunoprecipitation-chip-protocol.htm
https://www.benchchem.com/product/b13646677?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13646677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: CARM1 in Transcriptional Coactivation.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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